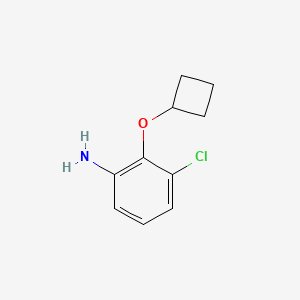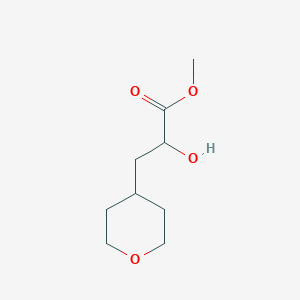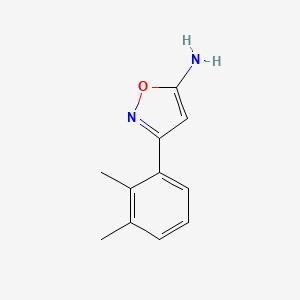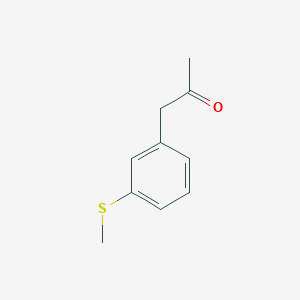![molecular formula C11H15Cl2N3O2 B13613178 3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride](/img/structure/B13613178.png)
3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride is a functionalized Cereblon ligand used for the development of protein degrader building blocks. This compound contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers . It is a basic building block for the development of a protein degrader library .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride involves the reaction of 3-aminophenylamine with piperidine-2,6-dione under specific conditions. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amine group allows for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the development of protein degrader libraries.
Biology: Employed in the study of protein degradation mechanisms and pathways.
Medicine: Investigated for its potential therapeutic applications in targeted protein degradation.
Industry: Utilized in the development of new chemical entities and drug discovery.
Mechanism of Action
The mechanism of action of 3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride involves its role as a Cereblon ligand. It binds to the Cereblon protein, facilitating the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome . This process is crucial for the regulation of various cellular pathways and has significant implications for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Another Cereblon ligand with similar protein degradation properties.
Lenalidomide: A derivative of thalidomide with enhanced activity and specificity.
Pomalidomide: A more potent analog of thalidomide used in cancer therapy.
Uniqueness
3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride is unique due to its specific structure, which allows for rapid conjugation with carboxyl-containing linkers. This property makes it a valuable building block for the development of protein degrader libraries and targeted protein degradation studies .
Properties
Molecular Formula |
C11H15Cl2N3O2 |
|---|---|
Molecular Weight |
292.16 g/mol |
IUPAC Name |
3-(3-aminoanilino)piperidine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C11H13N3O2.2ClH/c12-7-2-1-3-8(6-7)13-9-4-5-10(15)14-11(9)16;;/h1-3,6,9,13H,4-5,12H2,(H,14,15,16);2*1H |
InChI Key |
CLBBCZJYEQIOTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=CC=CC(=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid](/img/structure/B13613111.png)




![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)



